An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 9-Fluorodecanoate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 9-Fluorodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-fluorodecanoate is a fluorinated fatty acid ester that holds potential interest in various scientific domains, including biochemistry and medicinal chemistry. The introduction of a fluorine atom onto the alkyl chain of decanoic acid can significantly alter its physicochemical and biological properties compared to its non-fluorinated counterpart. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 9-fluorodecanoate, alongside generalized experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this particular compound in public databases, some information presented is based on the known properties of structurally similar molecules.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₂₃FO₂ | [1] |
| Molecular Weight | 218.31 g/mol | [1] |
| CAS Number | 63977-32-2 | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | Not available | Experimental determination required. |
| Melting Point | Not available | Experimental determination required. |
| Density | Not available | Experimental determination required. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Predicted based on the properties of similar long-chain fatty acid esters and fluoroalkanes.[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Ethyl 9-fluorodecanoate are not explicitly available in the reviewed literature. However, based on established organic chemistry principles, the following methodologies can be proposed.
Synthesis of Ethyl 9-Fluorodecanoate
A plausible synthetic route to Ethyl 9-fluorodecanoate involves a two-step process: the synthesis of 9-fluorodecanoic acid followed by its esterification with ethanol (B145695).
Step 1: Synthesis of 9-Fluorodecanoic Acid
The synthesis of ω-fluoro fatty acids can be achieved through various fluorination methods. One common approach involves the nucleophilic substitution of a corresponding bromo or tosyl derivative with a fluoride (B91410) source.
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Materials: 9-bromodecanoic acid, potassium fluoride (spray-dried), phase-transfer catalyst (e.g., 18-crown-6), and a suitable solvent (e.g., acetonitrile).
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Procedure:
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In a round-bottom flask, dissolve 9-bromodecanoic acid in acetonitrile.
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Add an excess of spray-dried potassium fluoride and a catalytic amount of 18-crown-6.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The crude 9-fluorodecanoic acid can be purified by column chromatography on silica (B1680970) gel.
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Step 2: Fischer Esterification of 9-Fluorodecanoic Acid
The synthesized 9-fluorodecanoic acid can be esterified with ethanol using an acid catalyst.
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Materials: 9-fluorodecanoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).
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Procedure:
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In a round-bottom flask, dissolve 9-fluorodecanoic acid in a large excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
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After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 9-fluorodecanoate.
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Purify the product by vacuum distillation or column chromatography.
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Characterization of Ethyl 9-Fluorodecanoate
The structure and purity of the synthesized Ethyl 9-fluorodecanoate would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), methylene (B1212753) protons along the alkyl chain, and a distinct multiplet for the proton on the carbon bearing the fluorine atom.
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¹³C NMR: Would display signals for the carbonyl carbon, the carbons of the ethyl group, the methylene carbons, and a characteristic signal for the carbon atom bonded to fluorine, which would exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: This would be a crucial technique, showing a single signal for the fluorine atom, with its chemical shift providing information about its electronic environment.[3][4][5] The coupling of the fluorine to adjacent protons would result in a multiplet.
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Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the compound and its molecular weight. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns for a fatty acid ethyl ester, such as the loss of an ethoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement.[6][7]
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Mandatory Visualization
References
- 1. Ethyl 9-fluorodecanoate | CymitQuimica [cymitquimica.com]
- 2. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdx.cat [tdx.cat]
- 7. researchgate.net [researchgate.net]
